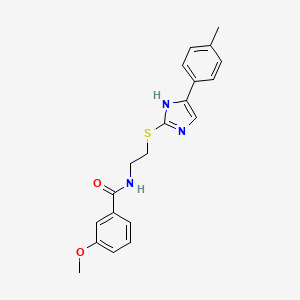![molecular formula C12H20N2O5S B2916427 (1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1428351-36-3](/img/structure/B2916427.png)
(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[45]decan-8-yl)methanone is a sophisticated organic compound that features a unique spiro ring structure combined with an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures:
Initial Formation: The process starts with the creation of the azetidine core. This can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.
Spiro Cycle Construction: Next, the formation of the spiro linkage can be achieved via a series of cyclization reactions, involving intermediates that have functional groups positioned to facilitate spiro ring formation.
Functional Group Introduction: The methylsulfonyl group is introduced to the azetidine ring through a sulfonylation reaction, often using reagents like methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, these processes can be scaled up by using flow reactors for continuous synthesis, ensuring better control over reaction conditions and higher yields. Optimization of reaction parameters, such as temperature and solvent systems, is crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of sulfone derivatives.
Reduction: The carbonyl group in the structure can be reduced to form alcohol derivatives, though careful control of reducing agents is needed to avoid over-reduction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminium hydride are typical reducing agents.
Substitution: Reagents such as sodium hydride or potassium carbonate can be used for deprotonation followed by nucleophilic attack.
Major Products
Major products formed from these reactions include sulfone and sulfoxide derivatives from oxidation, alcohol derivatives from reduction, and various substituted analogs from nucleophilic substitution.
Aplicaciones Científicas De Investigación
In Chemistry
Synthesis of Complex Molecules: Acts as an intermediate in the synthesis of other spirocyclic compounds, which are valuable in drug development.
In Biology and Medicine
Potential Drug Candidate: The unique structure makes it a candidate for drug development, particularly for its potential activity as a neurotransmitter modulator or enzyme inhibitor.
In Industry
Material Science: Used in the development of novel polymers and materials with specific electronic or mechanical properties.
Mecanismo De Acción
The compound's mechanism of action varies based on its application:
Biological Activity: If used as a drug, it may interact with specific proteins or receptors, altering their function by binding to active sites or inducing conformational changes.
Chemical Reactions: As a reagent, it typically acts through the reactive sites present in its structure, undergoing nucleophilic or electrophilic attacks.
Comparación Con Compuestos Similares
Uniqueness
What sets (1-(Methylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone apart is its combination of a spiro ring with an azetidine ring, providing unique steric and electronic properties.
Similar Compounds
Spirooxindoles: Share the spiro structure but with different functional groups.
Azetidine Derivatives: Similar in having the azetidine ring but lack the complex spiro linkage.
Sulfonyl Compounds: Other compounds with sulfonyl groups but without the azetidine or spiro structures.
There you have it—an intricate exploration of This compound ! It's a compound with significant potential and a variety of applications waiting to be unlocked. What do you find most intriguing about it?
Propiedades
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(1-methylsulfonylazetidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S/c1-20(16,17)14-8-10(9-14)11(15)13-4-2-12(3-5-13)18-6-7-19-12/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCDFMACNSGOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2916345.png)
![N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine](/img/structure/B2916346.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B2916347.png)


![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2916350.png)


![8-(3-fluorophenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2916356.png)
![N-(2,4-difluorophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2916357.png)


![5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2916366.png)

